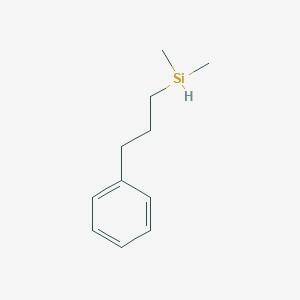

Dimethyl(3-phenylpropyl)silane

Description

Dimethyl(3-phenylpropyl)silane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a 3-phenylpropyl substituent. Its molecular formula is C${10}$H${24}$Si, as determined by elemental analysis . The compound is synthesized via cobalt-catalyzed hydrosilylation of allylbenzene with dimethylmethoxysilane, yielding a colorless oil with an 81% efficiency under optimized conditions . This method highlights its utility in selective coupling reactions. The 3-phenylpropyl group introduces aromaticity and bulkiness, influencing its reactivity and applications in polymer synthesis and surface modification.

Structure

3D Structure

Properties

CAS No. |

18036-54-9 |

|---|---|

Molecular Formula |

C11H18Si |

Molecular Weight |

178.35 g/mol |

IUPAC Name |

dimethyl(3-phenylpropyl)silane |

InChI |

InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |

InChI Key |

BCOGOMNWRFFKHQ-UHFFFAOYSA-N |

Canonical SMILES |

C[SiH](C)CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 3-phenylpropene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of high-purity starting materials and advanced purification techniques further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.

Reduction: It can act as a reducing agent in certain organic transformations.

Substitution: The silicon-hydrogen bond can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes with lower oxidation states.

Substitution: Organosilicon compounds with diverse functional groups.

Scientific Research Applications

Dimethyl(3-phenylpropyl)silane finds applications in several scientific research areas:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

Industry: This compound is used in the production of advanced materials, including coatings and adhesives, due to its hydrophobic properties

Mechanism of Action

The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound can form stable bonds with various organic groups, facilitating the synthesis of complex molecules. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Chlorinated Silanes

Chlorinated derivatives of 3-phenylpropylsilanes exhibit distinct reactivity due to electronegative chlorine substituents:

- Chlorodimethyl(3-phenylpropyl)silane (C${10}$H${14}$Cl$_2$Si) : Used in cobalt-catalyzed alkynylsilylation, achieving 83–96% yields. The chlorine atoms enhance electrophilicity, enabling efficient cross-coupling .

- Dichloro(methyl)(3-phenylpropyl)silane (C${10}$H${14}$Cl$_2$Si) : Features a methyl group alongside chlorines, balancing reactivity and steric effects. Applications include intermediate synthesis for silicone resins .

- Trichloro(3-phenylpropyl)silane (C$9$H${11}$Cl$_3$Si): A highly reactive tri-chlorinated variant (boiling point: 126°C) used in surface coatings and nanomaterials. Its hydrolysis-prone nature contrasts with the stability of dimethyl-substituted analogs .

Key Difference : Chlorine substituents increase reactivity toward hydrolysis and coupling but reduce thermal stability compared to this compound.

Alkoxy-Functionalized Silanes

Alkoxy groups (e.g., methoxy, ethoxy) impart hydrolyzability, enabling silanol formation for adhesion promotion:

- (3-Chloropropyl)triethoxysilane (C$9$H${20}$ClO$_3$Si) : Combines ethoxy and chlorine groups, making it ideal for glass fiber coatings. Ethoxy groups hydrolyze to form hydrophilic surfaces, unlike the hydrophobic dimethyl variant .

- Dimethoxymethyl(3,3,3-trifluoropropyl)silane (C$6$H${13}$F$3$O$2$Si) : Fluorinated chains enhance solvent resistance. Methoxy groups enable crosslinking in fluoropolymer synthesis .

Key Difference : Alkoxy silanes are more versatile in surface modification but require careful moisture control during handling.

Phenyl-Substituted Silanes

Aromatic substituents influence steric and electronic properties:

- Triphenyl(3-phenylpropyl)silane (C${21}$H${24}$Si) : The bulky triphenyl group reduces reactivity, favoring applications in high-temperature lubricants .

- Dimethyl(phenyl)(3-phenylpropyl)silane (C${17}$H${22}$Si): Balances steric hindrance and reactivity, serving as a monomer for phenyl-containing silicones .

Key Difference: Phenyl groups increase thermal stability but limit solubility in nonpolar solvents compared to this compound.

Fluorinated Silanes

Fluorinated chains introduce unique properties:

- Dichloro(methyl)(3,3,3-trifluoropropyl)silane (C$4$H$7$Cl$2$F$3$Si) : Fluorine atoms enhance hydrophobicity and chemical resistance, making it suitable for anti-fouling coatings .

Key Difference : Fluorinated silanes exhibit superior solvent resistance but are cost-prohibitive for large-scale applications.

Data Table: Comparative Analysis of Silanes

Q & A

Q. What are the common synthetic routes for preparing dimethyl(3-phenylpropyl)silane, and how are reaction conditions optimized?

this compound is synthesized via hydrosilylation or substitution reactions. A notable method involves catalytic silylation under mild conditions: using a 10 mol% catalyst at 0°C for 24 hours yields the compound in 87% efficiency . Optimization includes adjusting catalyst loading (e.g., transition-metal catalysts), temperature control to minimize side reactions, and inert atmosphere use to prevent hydrolysis of sensitive Si–Cl or Si–H intermediates. Reaction progress can be monitored via thin-layer chromatography (TLC) with hexane as the mobile phase (Rf = 0.4) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- 1H NMR : Peaks at δ 0.26 ppm (singlet, 6H, Si–CH3), δ 1.63–1.67 ppm (m, 2H, CH2), and δ 2.62 ppm (t, J = 7.65 Hz, 2H, CH2 adjacent to Si) confirm the aliphatic chain. Aromatic protons (3-phenyl group) appear at δ 7.15–7.51 ppm .

- 13C NMR : Signals at δ –3.08 ppm (Si–CH3), δ 15.55 ppm (CH2–Si), and δ 139.37 ppm (aromatic carbons) validate the structure .

- FT-IR : Si–C stretches (~1250 cm⁻¹) and C–H bending modes in the aromatic region (~700 cm⁻¹) provide additional confirmation.

Q. How does the steric and electronic environment of the dimethylsilane group influence its reactivity compared to trichloro(3-phenylpropyl)silane?

The dimethyl substitution on silicon reduces electrophilicity compared to trichloro derivatives, making it less reactive toward nucleophiles like water or alcohols. This stability is advantageous in applications requiring hydrolytic resistance, such as surface coatings . However, the Si–H bond in dimethylsilane derivatives enables hydrosilylation with alkenes/alkynes, a key reaction in polymer synthesis. In contrast, trichloro(3-phenylpropyl)silane’s Si–Cl bonds are highly reactive toward hydroxyl groups on substrates like glass, enabling covalent surface functionalization .

Advanced Research Questions

Q. What strategies are employed to analyze and resolve contradictions in reported reactivity data for this compound?

Discrepancies in reactivity often arise from variations in experimental conditions (e.g., solvent polarity, catalyst type). For example:

- Catalyst Dependency : Platinum-based catalysts may favor anti-Markovnikov addition in hydrosilylation, while radical initiators promote different regioselectivity. Cross-referencing data from multiple sources (e.g., NMR kinetics, GC-MS monitoring) helps identify optimal conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states in substitution reactions, while non-polar solvents (e.g., hexane) favor Si–H bond retention. Systematic solvent screens are recommended.

Q. How can this compound be utilized in designing hydrophobic coatings, and what analytical methods assess their performance?

The compound’s hydrophobic alkyl/aryl groups and stable Si–C bonds make it suitable for surface modification. Methodology includes:

- Surface Grafting : Reacting Si–H with hydroxylated substrates (e.g., silica nanoparticles) via hydrogen silylation. Reaction efficiency is quantified using X-ray photoelectron spectroscopy (XPS) to measure Si surface coverage .

- Coating Durability : Contact angle measurements (e.g., water contact angle >100°) and abrasion tests (e.g., Taber abrasion) evaluate hydrophobicity and mechanical stability.

Q. What mechanistic insights explain the thermal stability of this compound, and how does this impact its applications in high-temperature environments?

The Si–C bond’s strength (~435 kJ/mol) and the electron-donating methyl groups enhance thermal stability. Thermogravimetric analysis (TGA) shows decomposition onset temperatures >200°C, making it suitable for high-temperature polymer matrices. Comparative studies with trichloro derivatives (boiling point ~126°C at 10 mmHg) highlight its lower volatility and suitability for long-term material applications .

Methodological Considerations

Q. How can researchers mitigate challenges in purifying this compound due to its air- and moisture-sensitive nature?

- Purification : Use vacuum distillation under inert gas (N2/Ar) to isolate the compound. Monitor purity via GC-MS or HPLC with UV detection (λ = 254 nm).

- Storage : Store in sealed, argon-flushed vials with molecular sieves at –20°C to prevent hydrolysis.

Q. What computational modeling approaches predict the electronic properties of this compound for catalytic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Si atom’s low LUMO energy suggests susceptibility to nucleophilic attack, guiding catalyst design for hydrosilylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.